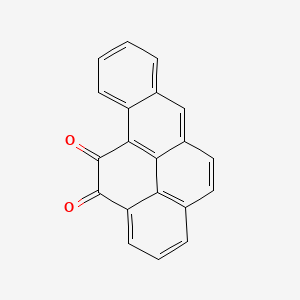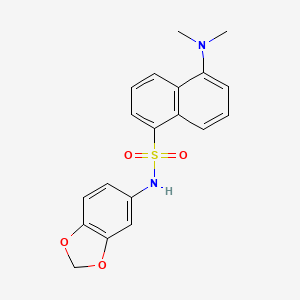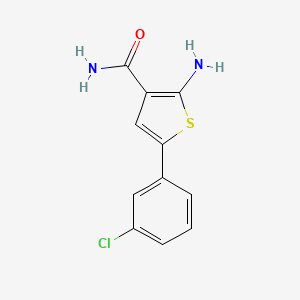
BENZO(a)PYRENE-11,12-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZO(a)PYRENE-11,12-DIONE is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of two ketone groups at the 11 and 12 positions of the benzo[a]pyrene structure. It is a significant environmental pollutant and is formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(a)PYRENE-11,12-DIONE typically involves the oxidation of benzo[a]pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction is carried out under controlled temperatures to ensure the selective formation of the dione.
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in research laboratories for scientific studies. The process involves the careful handling of benzo[a]pyrene and the use of appropriate oxidizing agents under controlled conditions to minimize the formation of unwanted by-products.
化学反应分析
Types of Reactions: BENZO(a)PYRENE-11,12-DIONE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione back to benzo[a]pyrene or its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) under controlled temperatures.
Major Products:
Oxidation: Formation of quinones such as benzo[a]pyrene-1,6-quinone and benzo[a]pyrene-3,6-quinone.
Reduction: Formation of dihydro derivatives and benzo[a]pyrene.
Substitution: Formation of halogenated and nitrated derivatives.
科学研究应用
BENZO(a)PYRENE-11,12-DIONE has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs in the environment.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its mutagenic and carcinogenic effects.
Medicine: Studied for its potential role in the development of cancer and other diseases related to PAH exposure.
Industry: Used in environmental monitoring and assessment of pollution levels in air, water, and soil.
作用机制
The mechanism of action of BENZO(a)PYRENE-11,12-DIONE involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive oxygen species (ROS) and electrophilic intermediates. These intermediates can interact with cellular macromolecules, causing oxidative stress, DNA damage, and disruption of cellular functions.
相似化合物的比较
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[e]pyrene: A less common isomer with similar structural features.
Dibenzopyrenes: Compounds with additional fused benzene rings.
Indenopyrenes: Compounds with an indene moiety fused to the pyrene structure.
Naphthopyrenes: Compounds with a naphthalene moiety fused to the pyrene structure.
Uniqueness: BENZO(a)PYRENE-11,12-DIONE is unique due to the presence of two ketone groups, which significantly alter its chemical reactivity and biological activity compared to its parent compound, benzo[a]pyrene. The dione structure makes it more prone to redox cycling and the generation of ROS, contributing to its higher toxicity and carcinogenic potential.
属性
CAS 编号 |
60657-26-3 |
|---|---|
分子式 |
C20H10O2 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
benzo[a]pyrene-11,12-dione |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10H |
InChI 键 |
QBKKGIBFTOBILK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=O)C(=O)C5=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)




![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)

![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)

![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
